molecular formula C21H26ClN3O2S B2576896 N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-chlorobenzyl)oxalamide CAS No. 946248-38-0

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-chlorobenzyl)oxalamide

Cat. No.: B2576896
CAS No.: 946248-38-0
M. Wt: 419.97
InChI Key: RQZSBVWIXSNQNZ-UHFFFAOYSA-N
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Description

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-chlorobenzyl)oxalamide is a synthetic oxalamide derivative characterized by a unique structural framework. Its core oxalamide moiety is flanked by two distinct substituents:

  • N1-substituent: A branched ethyl group bearing a thiophen-3-yl (sulfur-containing aromatic heterocycle) and a azepan-1-yl (7-membered cyclic amine) group.
  • N2-substituent: A 4-chlorobenzyl group, providing halogenated aromatic features.

Properties

IUPAC Name

N'-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N-[(4-chlorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2S/c22-18-7-5-16(6-8-18)13-23-20(26)21(27)24-14-19(17-9-12-28-15-17)25-10-3-1-2-4-11-25/h5-9,12,15,19H,1-4,10-11,13-14H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZSBVWIXSNQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-chlorobenzyl)oxalamide is a complex organic compound with potential applications in medicinal chemistry. This article provides an overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C₁₇H₂₂N₄O₃S
Molecular Weight : 362.4 g/mol
CAS Number : 946201-32-7

The compound features an azepane ring, a thiophene moiety, and an oxalamide linkage, which contribute to its unique pharmacological properties.

The biological activity of this compound is attributed to its interactions with specific molecular targets, including enzymes and receptors. The azepane ring may facilitate binding to neurotransmitter receptors, while the thiophene group enhances the compound's ability to engage in π-π stacking interactions with aromatic residues in proteins. The oxalamide moiety can form hydrogen bonds with amino acid residues, stabilizing the binding of the compound to its targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
  • Neuropharmacological Effects : The structural features imply potential interactions with neurotransmitter systems, indicating possible applications in treating neurological disorders.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Azepane Ring : This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Thiophene Moiety : Cross-coupling reactions such as Suzuki or Stille coupling can be employed to introduce the thiophene ring.
  • Formation of the Oxalamide Linkage : This is generally performed by reacting an oxalyl chloride derivative with an amine precursor under anhydrous conditions .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialPotential activity against bacteria,
NeuropharmacologicalPossible interactions with receptors,
Enzyme InhibitionModulation of enzyme activity

Case Study: Neuropharmacological Evaluation

In a recent study focusing on neuropharmacological effects, researchers evaluated the binding affinity of this compound to serotonin receptors. The results indicated a moderate affinity, suggesting potential as a lead compound for developing drugs targeting mood disorders.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The oxalamide scaffold is highly versatile, with substitutions dictating functional specificity. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues

Compound Name / ID N1 Substituent N2 Substituent Key Features
Target Compound 2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl 4-chlorobenzyl Combines azepane (flexibility), thiophene (π-π interactions), and chlorobenzyl (halogen bonding).
S336 (No. 1768) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Potent umami agonist; metabolized rapidly in hepatocytes without amide hydrolysis.
BNM-III-170 2-(guanidinomethyl)-5-methyl-indenyl 4-chloro-3-fluorophenyl CD4-mimetic antiviral agent; trifluoroacetate salt enhances solubility.
GMC-3 4-chlorophenyl 1,3-dioxoisoindolin-2-yl Cyclic imide enhances antimicrobial activity; halogen improves membrane penetration.
1c (Regorafenib analog) 4-chloro-3-(trifluoromethyl)phenyl 2-fluoro-4-(pyridin-4-yloxy)phenyl Fluorine and trifluoromethyl groups improve metabolic stability and target affinity.

Functional and Metabolic Comparisons

  • Receptor Specificity :
    • S336 targets the hTAS1R1/hTAS1R3 umami receptor , while BNM-III-170 mimics CD4 to block viral entry . The target compound’s azepane and thiophene groups may favor interactions with GPCRs or ion channels, though empirical validation is needed.
  • This contrasts with ester-containing compounds (e.g., No. 1776), where ester hydrolysis dominates . The target compound’s azepane and thiophene may slow oxidation due to steric hindrance.
  • Safety Profiles: NOEL Values: S336 derivatives exhibit NOELs of 8–100 mg/kg/day in rats, deemed safe for flavoring applications . The target compound’s chlorobenzyl group may necessitate stricter toxicity evaluations due to bioaccumulation risks.

Key Research Findings and Implications

  • rigid piperazine analogs (e.g., 11 in ) .
  • Halogen Effects : The 4-chlorobenzyl group mirrors GMC-3 and 1c , suggesting utility in enhancing lipophilicity and target engagement .
  • Unmet Needs: Limited data on the target compound’s specificity and toxicity underscore the need for in vitro receptor screens and ADMET studies, leveraging methodologies from prior oxalamide research .

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